molecular formula C17H15NO B1588247 (R)-(-)-1-(alpha-Aminobenzyl)-2-naphthol CAS No. 219897-35-5

(R)-(-)-1-(alpha-Aminobenzyl)-2-naphthol

Cat. No.: B1588247
CAS No.: 219897-35-5
M. Wt: 249.31 g/mol
InChI Key: PZMIGEOOGFFCNT-QGZVFWFLSA-N
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Description

®-(-)-1-(alpha-Aminobenzyl)-2-naphthol is a chiral compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthol moiety and an alpha-aminobenzyl group. The chirality of this compound plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-(alpha-Aminobenzyl)-2-naphthol typically involves the Betti reaction, which is a type of Mannich reaction. This reaction involves the condensation of 2-naphthol, benzaldehyde, and an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of ®-(-)-1-(alpha-Aminobenzyl)-2-naphthol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-pressure reactors and recyclable catalysts can enhance the yield and purity of the product. Additionally, the resolution of racemic mixtures using chiral acids like tartaric acid can be employed to obtain the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-(alpha-Aminobenzyl)-2-naphthol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

®-(-)-1-(alpha-Aminobenzyl)-2-naphthol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ®-(-)-1-(alpha-Aminobenzyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, enhancing its efficacy and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(-)-1-(alpha-Aminobenzyl)-2-naphthol is unique due to its specific chiral configuration and the presence of both naphthol and alpha-aminobenzyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in asymmetric synthesis and various research applications .

Properties

IUPAC Name

1-[(R)-amino(phenyl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19/h1-11,17,19H,18H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMIGEOOGFFCNT-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=C(C=CC3=CC=CC=C32)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219897-35-5
Record name Betti base, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219897355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BETTI BASE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C44563V2GB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-1-(alpha-Aminobenzyl)-2-naphthol
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